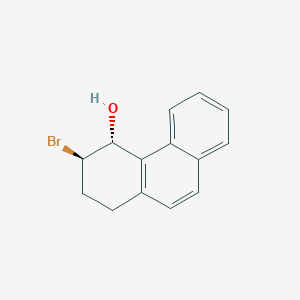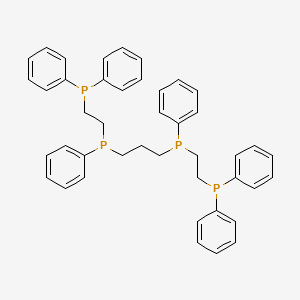
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane is a linear tetraphosphine ligand known for its unique coordination properties. This compound is often used in the synthesis of various metal complexes due to its ability to form stable structures with metals. Its structure consists of a chain of carbon atoms with phenyl groups and phosphorus atoms attached, making it a versatile ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,8,11,11-hexaphenyl-1,4,8,11-tetraphosphaundecane typically involves the reaction of diphenylphosphine with a suitable carbon chain precursor. One common method includes the reaction of diphenylphosphine with 1,4-dibromobutane, followed by further reactions to extend the carbon chain and introduce additional phosphorus atoms . The reaction conditions often involve the use of solvents like benzene or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphorus atoms would yield phosphine oxides, while substitution reactions could introduce various functional groups in place of the phenyl groups .
Wissenschaftliche Forschungsanwendungen
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems, particularly in the study of metal-protein interactions.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 1,1,4,8,11,11-hexaphenyl-1,4,8,11-tetraphosphaundecane exerts its effects primarily involves its ability to coordinate with metal ions. The phosphorus atoms in the compound act as electron donors, forming stable bonds with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane: Known for its linear structure and coordination properties.
This compound derivatives: Modified versions with different substituents on the phenyl groups.
Other tetraphosphine ligands: Compounds with similar phosphorus-containing structures but different carbon chain lengths or substituents.
Uniqueness
This compound is unique due to its specific arrangement of phosphorus and phenyl groups, which provides distinct coordination properties. This makes it particularly useful in the synthesis of metal complexes with specific electronic and structural characteristics .
Eigenschaften
CAS-Nummer |
57322-00-6 |
|---|---|
Molekularformel |
C43H44P4 |
Molekulargewicht |
684.7 g/mol |
IUPAC-Name |
2-diphenylphosphanylethyl-[3-[2-diphenylphosphanylethyl(phenyl)phosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C43H44P4/c1-7-20-38(21-8-1)44(34-36-46(40-24-11-3-12-25-40)41-26-13-4-14-27-41)32-19-33-45(39-22-9-2-10-23-39)35-37-47(42-28-15-5-16-29-42)43-30-17-6-18-31-43/h1-18,20-31H,19,32-37H2 |
InChI-Schlüssel |
FBQMUPJLBLHPOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


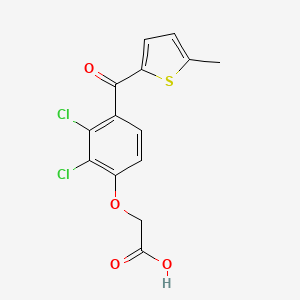

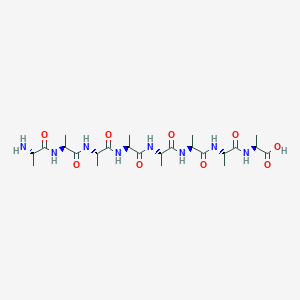
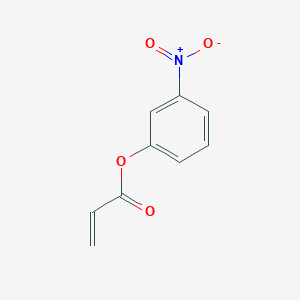
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
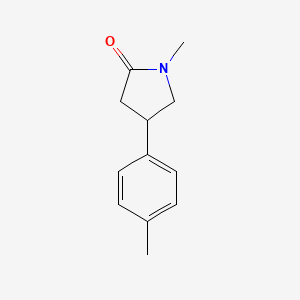
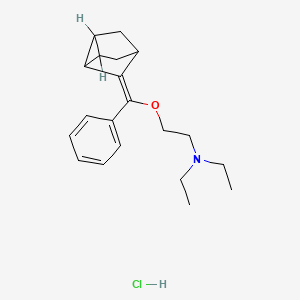
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
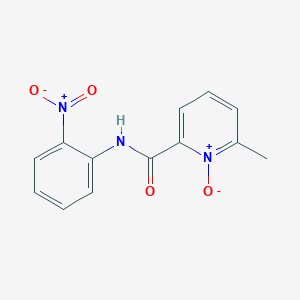
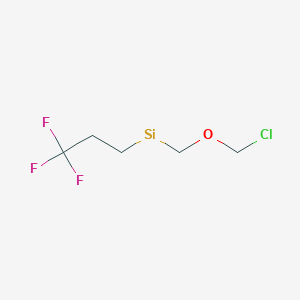

![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)

